

CAS number for 3,3-diethoxy-1-propylboronic acid pinacol ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Diethoxy-1-propylboronic acid pinacol ester

Cat. No.: B1590534

[Get Quote](#)

An In-Depth Technical Guide to 3,3-Diethoxy-1-propylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, boronic acids and their derivatives stand out as exceptionally versatile and powerful tools. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their role as indispensable building blocks.^[1] This guide focuses on a particularly valuable, yet specialized reagent: **3,3-diethoxy-1-propylboronic acid pinacol ester** (CAS Number: 165904-27-8).^{[2][3]}

This molecule is more than a simple organoboron compound; it is a masked aldehyde. The diethyl acetal functional group serves as a robust protecting group for a reactive propanal moiety. This allows for the strategic introduction of the boronate group into a target molecule via robust cross-coupling chemistry, followed by the unmasking of the aldehyde for subsequent transformations. This dual functionality makes it a highly strategic asset for medicinal chemists and process development scientists aiming to build complex molecular architectures with high precision.

This document, prepared from the perspective of a Senior Application Scientist, aims to provide not just the "what" and "how," but the critical "why" behind the application of this reagent, focusing on its core utility in the Suzuki-Miyaura cross-coupling reaction.

Section 1: Core Compound Profile

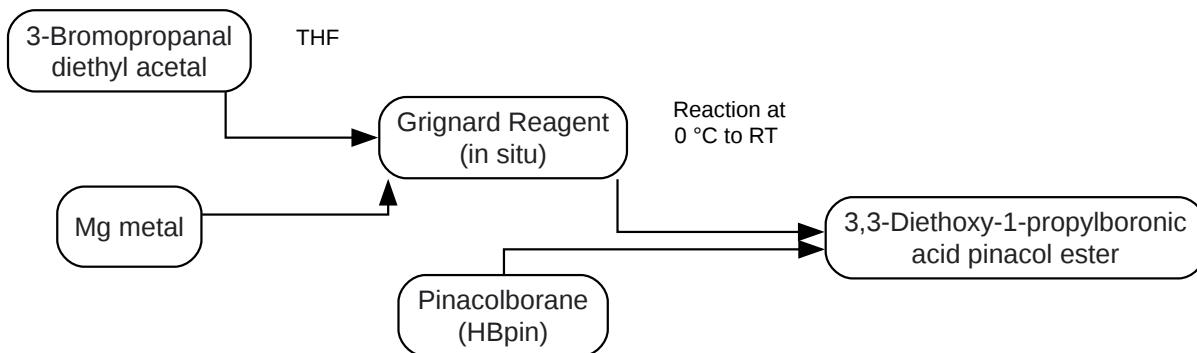
Understanding the fundamental properties of a reagent is paramount to its successful application. The pinacol ester form offers significant advantages over the corresponding free boronic acid, primarily enhanced stability and easier handling, while the diethyl acetal ensures the aldehyde functionality remains inert until its desired point of use.

Physicochemical and Structural Data

Property	Value	Source
CAS Number	165904-27-8	[2] [3]
Molecular Formula	C13H27BO4	[2]
Molecular Weight	258.16 g/mol	[2]
Appearance	Liquid	[2]
Purity	Typically ≥98%	[2]
Synonyms	2-(3,3-Diethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-propanal diethyl acetal	[2]

The structure combines two key features:

- The Pinacol Boronate Ester: This moiety is relatively stable to air and moisture compared to many free boronic acids, making it amenable to purification by chromatography and simplifying storage.
- The Diethyl Acetal: This group protects the aldehyde. It is stable under the basic conditions typically required for Suzuki-Miyaura coupling but can be readily cleaved under acidic


conditions to reveal the reactive carbonyl group for further derivatization.

Section 2: Synthesis and Handling Considerations

General Synthetic Approach

While multiple specific routes may exist, the synthesis of alkylboronic pinacol esters is commonly and efficiently achieved through the reaction of a Grignard reagent with pinacolborane (HBpin).^[4] This method is mild, general, and avoids the formation of certain side products.^[4]

The logical synthetic pathway for **3,3-diethoxy-1-propylboronic acid pinacol ester** would involve the formation of a Grignard reagent from a 3-halo-propanal diethyl acetal, which is then reacted with pinacolborane.

[Click to download full resolution via product page](#)

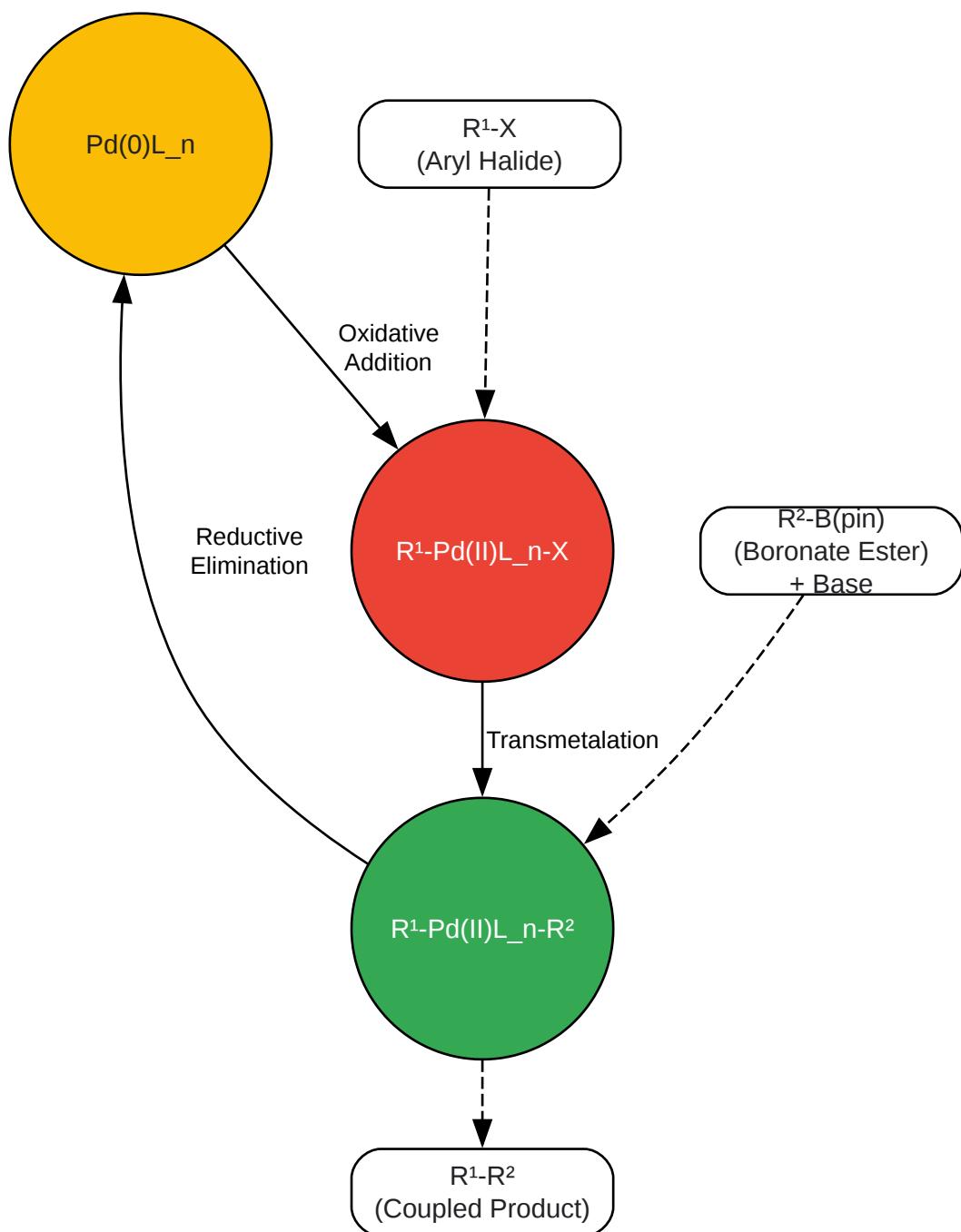
Caption: General synthesis via Grignard formation and reaction with pinacolborane.

Stability and Storage

Like most organoboron reagents, proper handling is crucial for maintaining purity and reactivity.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This minimizes potential degradation from atmospheric moisture and oxygen.

- Handling: When dispensing the liquid reagent, use dry syringes and needles. Avoid cross-contamination. While more stable than many boronic acids, prolonged exposure to air should be avoided.


Section 3: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is its use in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^[5] This reaction couples an organoboron species with an organohalide (or triflate) using a palladium catalyst and a base.^[5]

The Catalytic Cycle

The mechanism is a well-studied, multi-step catalytic cycle. Understanding these steps is key to troubleshooting and optimizing reactions in the lab.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This is the crucial step where the new carbon-carbon bond framework is established on the metal. This step requires activation of the boronate ester by a base.^[6]
- Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Experimental Protocol: A Self-Validating System

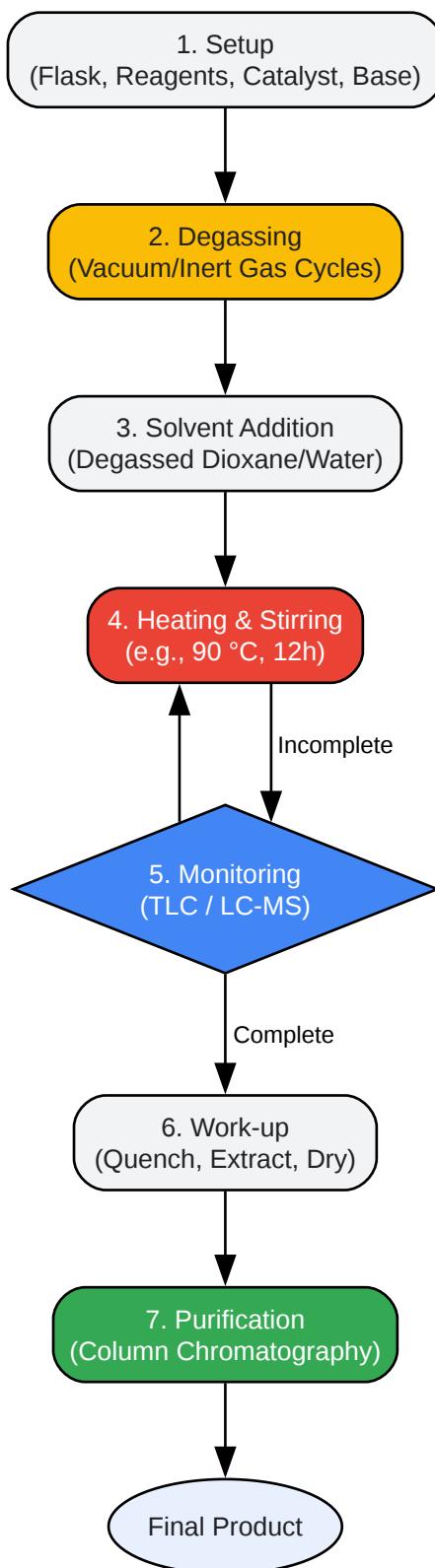
What follows is a representative, field-proven protocol for the coupling of **3,3-diethoxy-1-propylboronic acid pinacol ester** with an aryl bromide. This protocol is designed to be self-validating, incorporating checkpoints for reaction monitoring.

Reagents and Their Rationale

Component	Example	Role & Rationale
Aryl Halide	4-Bromoanisole	The electrophilic partner. Bromides and iodides are common. Reactivity order: I > Br > Cl.
Boronic Ester	3,3-Diethoxy-1-propylboronic acid pinacol ester	The nucleophilic partner, providing the C-sp ³ fragment. Typically used in slight excess (1.1-1.5 eq).
Palladium Catalyst	Pd(dppf)Cl ₂	Pre-catalyst that generates the active Pd(0) species. The 'dppf' ligand is robust and effective for many couplings.
Base	K ₂ CO ₃ or Cs ₂ CO ₃	Activates the boronate ester to facilitate transmetalation. ^[6] Carbonates are common choices.
Solvent	Dioxane/Water (e.g., 4:1)	A polar aprotic solvent to dissolve reagents. The addition of water can accelerate the reaction. ^[5]

Step-by-Step Methodology

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.


- Reaction Setup:

- To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 mmol), **3,3-diethoxy-1-propylboronic acid pinacol ester** (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
- Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
- Seal the flask with a septum.

- Degassing (Critical Step):
 - Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
 - Repeat this cycle 3-5 times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
- Solvent Addition:
 - Using a dry syringe, add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water) to the flask.
 - Causality Check: The mixture should be a suspension. Proper stirring is essential for reaction success.
- Reaction Execution:
 - Place the flask in a pre-heated oil bath at the desired temperature (typically 80-100 °C).
 - Stir the reaction vigorously for the specified time (e.g., 2-16 hours).
- Monitoring (Self-Validation):
 - Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture via syringe.
 - Quench the aliquot with a small amount of water and extract with ethyl acetate.
 - Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting aryl bromide. The reaction is complete when the starting

material is no longer visible.

- Work-up and Isolation:
 - Once complete, cool the reaction to room temperature.
 - Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
 - Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
 - Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification:
 - The resulting crude oil or solid is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Section 5: Strategic Applications in Drug Development

The true value of this reagent lies in the synthetic possibilities it unlocks after the coupling reaction. The product of the Suzuki reaction is an acetal-protected aryl- or heteroaryl-propanal.

Post-Coupling Deprotection and Derivatization:

- Deprotection: Gentle treatment with an acid (e.g., aqueous HCl in THF) will hydrolyze the diethyl acetal to reveal the aldehyde.
- Further Reactions: This newly revealed aldehyde is a versatile functional handle for a wide range of subsequent reactions crucial for building molecular diversity, such as:
 - Reductive Amination: To install primary, secondary, or tertiary amines.
 - Wittig Reaction: To form alkenes.
 - Oxidation: To form a carboxylic acid.
 - Reduction: To form a primary alcohol.

This strategy allows chemists to build a core scaffold using the robust and reliable Suzuki reaction and then elaborate on the structure through well-established aldehyde chemistry, a powerful paradigm in the synthesis of novel pharmaceutical candidates. Beyond small molecules, boronic esters are also finding applications in the development of functional materials like hydrogels for controlled drug release.[\[7\]](#)

Conclusion

3,3-Diethoxy-1-propylboronic acid pinacol ester is a prime example of a modern chemical reagent designed for strategic, multi-step synthesis. Its stability as a pinacol ester combined with its function as a protected aldehyde makes it an invaluable tool for researchers in drug discovery and development. By enabling the reliable installation of a versatile functional group via the powerful Suzuki-Miyaura cross-coupling reaction, it streamlines the construction of complex molecules, accelerating the path toward novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 3,3-Diethoxy-1-propylboronic acid pinacol ester [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Repurposing pinacol esters of boronic acids for tuning viscoelastic properties of glucose-responsive polymer hydrogels: effects on insulin release kinetics - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [CAS number for 3,3-diethoxy-1-propylboronic acid pinacol ester]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590534#cas-number-for-3-3-diethoxy-1-propylboronic-acid-pinacol-ester\]](https://www.benchchem.com/product/b1590534#cas-number-for-3-3-diethoxy-1-propylboronic-acid-pinacol-ester)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com